molecular formula C19H10N4O2S B13370330 3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370330
M. Wt: 358.4 g/mol
InChI Key: MVKRZHHAOQTUMJ-UHFFFAOYSA-N
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Description

3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of benzofuran, triazole, and thiadiazole.

Chemical Reactions Analysis

3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Mechanism of Action

The anticancer activity of 3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is primarily attributed to its ability to inhibit key enzymes involved in DNA repair and cell proliferation. It inhibits PARP-1, an enzyme involved in DNA repair, and EGFR, a receptor tyrosine kinase involved in cell growth and survival . By inhibiting these targets, the compound induces apoptosis in cancer cells and arrests the cell cycle at the G2/M phase .

Comparison with Similar Compounds

3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared to other triazolothiadiazine derivatives, such as:

The unique combination of benzofuran, triazole, and thiadiazole in this compound contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H10N4O2S

Molecular Weight

358.4 g/mol

IUPAC Name

3,6-bis(1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H10N4O2S/c1-3-7-13-11(5-1)9-15(24-13)17-20-21-19-23(17)22-18(26-19)16-10-12-6-2-4-8-14(12)25-16/h1-10H

InChI Key

MVKRZHHAOQTUMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC6=CC=CC=C6O5

Origin of Product

United States

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